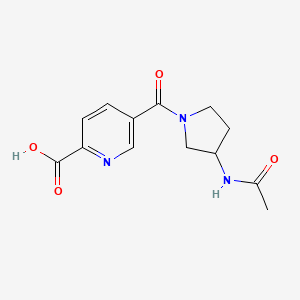
(3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide, also known as OP-106 or N-[(3R)-1-(3-oxo-3-piperidinyl)propyl]-3-piperidinecarboxamide, is a synthetic compound with potential applications in scientific research. This compound is a piperidine-based molecule that has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
(3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been reported to act as a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. Additionally, (3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and neuroinflammatory disorders.
Mechanism of Action
The mechanism of action of (3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide involves its selective antagonism of the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity and memory formation, and its dysregulation has been implicated in several neurological disorders. By blocking the activity of the NMDA receptor, (3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide may have therapeutic potential in the treatment of these disorders.
Biochemical and Physiological Effects:
(3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its selective antagonism of the NMDA receptor, this compound has been reported to have anti-inflammatory and analgesic effects. These effects may be mediated through the inhibition of pro-inflammatory cytokines and the modulation of the activity of the immune system.
Advantages and Limitations for Lab Experiments
The advantages of using (3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide in lab experiments include its selective antagonism of the NMDA receptor, which makes it a useful tool for studying the role of this receptor in synaptic plasticity and memory formation. Additionally, the anti-inflammatory and analgesic effects of this compound may make it a useful candidate for the treatment of chronic pain and neuroinflammatory disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for optimization of the synthesis method to achieve high purity and yield.
Future Directions
There are several potential future directions for the use of (3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide in scientific research. One area of interest is the development of novel therapeutics for the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia, that are associated with dysregulation of the NMDA receptor. Additionally, the anti-inflammatory and analgesic effects of this compound may make it a useful candidate for the treatment of chronic pain and neuroinflammatory disorders. Further research is needed to fully elucidate the potential applications of (3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide in these areas.
Synthesis Methods
The synthesis of (3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide involves the reaction of piperidine-3-carboxylic acid with N-(3-chloropropyl)acetamide in the presence of a base, followed by the addition of a reducing agent to produce the desired product. The synthesis of this compound has been reported in several scientific publications, and the purity and yield of the product can be optimized through various modifications to the reaction conditions.
properties
IUPAC Name |
(3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c18-13(17-9-2-1-3-10-17)6-8-16-14(19)12-5-4-7-15-11-12/h12,15H,1-11H2,(H,16,19)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKLDOHIHXMLGU-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCNC(=O)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)CCNC(=O)[C@@H]2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B6631188.png)
![2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6631189.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6631191.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6631200.png)
![4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline](/img/structure/B6631206.png)

![N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide](/img/structure/B6631224.png)

![N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B6631236.png)
![2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide](/img/structure/B6631238.png)
![2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide](/img/structure/B6631251.png)

![Methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B6631289.png)
![3-[(6-Ethoxypyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6631298.png)